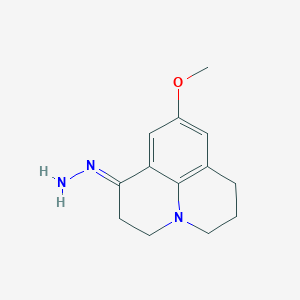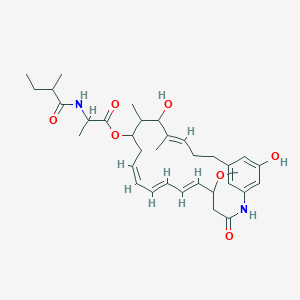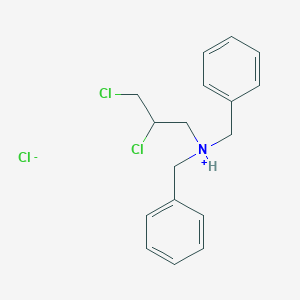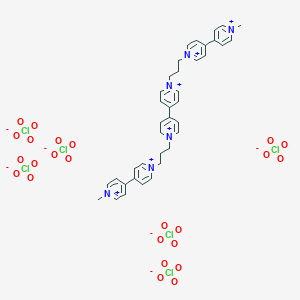
tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide is a chemical compound that has been widely used in scientific research. It is a derivative of cysteine, an amino acid that plays a crucial role in protein structure and function. The compound has been synthesized using various methods and has been used in different applications, including biochemical and physiological studies.
Scientific Research Applications
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide has been widely used in scientific research as a tool for studying protein structure and function. It has been used to label cysteine residues in proteins and peptides, which allows for the identification and characterization of protein-protein interactions. The compound has also been used in the synthesis of peptide-based drugs and in the development of biosensors for detecting cysteine-containing proteins.
Mechanism of Action
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide reacts with cysteine residues in proteins and peptides, forming a covalent bond between the compound and the cysteine sulfur atom. This reaction is specific to cysteine residues, making it a useful tool for studying cysteine-containing proteins. The covalent bond formed between the compound and the cysteine residue can be used to identify and characterize protein-protein interactions, as well as to study the biochemical and physiological effects of cysteine modifications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been used to study the role of cysteine residues in protein structure and function, as well as to investigate the effects of cysteine modifications on protein activity and stability. This compound has also been used to study the oxidative stress response in cells, as cysteine residues are known to be sensitive to oxidation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide in lab experiments is its specificity for cysteine residues. This makes it a useful tool for studying cysteine-containing proteins and for identifying and characterizing protein-protein interactions. However, one limitation of using the compound is that it can modify only one cysteine residue per peptide or protein molecule. This limits its use in studying proteins with multiple cysteine residues.
Future Directions
There are several future directions for the use of tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide in scientific research. One direction is the development of new methods for synthesizing the compound, which could improve its yield and purity. Another direction is the use of the compound in the development of new biosensors for detecting cysteine-containing proteins. Additionally, the compound could be used in the study of redox signaling pathways and in the development of new peptide-based drugs.
Synthesis Methods
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide can be synthesized using various methods. One of the commonly used methods involves the reaction between tert-butyl carbamate and cysteine in the presence of a coupling agent, such as N-hydroxysuccinimide (NHS), and a catalyst, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces tert-Butyloxycarbonyl cysteine-NHS ester, which is then reacted with 3-nitro-2-pyridinesulfenyl chloride to produce this compound.
properties
CAS RN |
100108-75-6 |
|---|---|
Molecular Formula |
C17H20N4O8S2 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoate |
InChI |
InChI=1S/C17H20N4O8S2/c1-17(2,3)28-16(25)19-10(15(24)29-20-12(22)6-7-13(20)23)9-30-31-14-11(21(26)27)5-4-8-18-14/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,25)/t10-/m0/s1 |
InChI Key |
DDBQOWBWRJCDEQ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |
SMILES |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |
synonyms |
Boc-Cys(Npys)-NHS tert-butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)
![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)




![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)
![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)



